5'-O-DMT-N4-Ac-2'-F-dC

Description

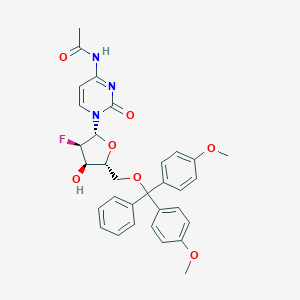

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a fluorinated nucleoside analog characterized by a tetrahydrofuran core substituted with a dihydropyrimidin-4-yl acetamide moiety. The compound features a bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group, which enhances solubility and stability during synthetic processes .

Propriétés

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFNUYITABZZQS-PYYPWFDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622383 | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159414-98-9 | |

| Record name | N-Acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159414-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Initial Functionalization

The synthesis begins with 2’-deoxycytidine, which undergoes sequential modifications to introduce fluorine at the 2’ position, protect the 5’-hydroxyl with a DMT group, and acetylate the N4 amine. The stereochemical integrity of the tetrahydrofuran ring is preserved through carefully controlled reaction conditions.

Key Steps:

-

5’-O-Dimethoxytritylation : The 5’-hydroxyl group is protected using 4,4’-dimethoxytrityl chloride in anhydrous pyridine. This step achieves >95% yield under inert atmospheres to prevent hydrolysis.

-

2’-Fluorination : Fluorine is introduced via reaction with diethylaminosulfur trifluoride (DAST) in dichloromethane at -20°C. This step requires rigorous moisture control to avoid side reactions.

-

N4-Acetylation : The exocyclic amine of cytidine is acetylated using acetic anhydride in tetrahydrofuran, catalyzed by dimethylaminopyridine (DMAP).

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 5’-DMT | DMT-Cl | Pyridine | 25°C | 95 |

| 2’-F | DAST | DCM | -20°C | 82 |

| N4-Ac | Ac₂O | THF | 0°C | 89 |

Phosphoramidite Activation and Coupling

The final product is often converted into a phosphoramidite for solid-phase oligonucleotide synthesis. Activation with ethylthiotetrazole (ETT) enables coupling to growing oligonucleotide chains on controlled-pore glass (CPG) supports. Coupling efficiencies exceed 99% per cycle, with capping steps minimizing deletion sequences.

Reaction Mechanism:

-

Activation : The 3’-OH of the tetrahydrofuran reacts with 2-cyanoethyl tetraisopropylphosphoramidite in the presence of ETT, forming a reactive phosphoramidite intermediate.

-

Oxidation : Iodine in a THF/water/pyridine mixture stabilizes the phosphite triester linkage into a phosphate triester.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. The DMT group enhances hydrophobicity, facilitating separation from truncated failure sequences.

| Parameter | Condition |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | 0.1 M TEAA (pH 7)/ACN |

| Gradient | 5% → 60% ACN over 30 min |

| Detection | UV @ 260 nm |

Spectroscopic Validation

-

¹H NMR (DMSO-d6): δ 8.35 (s, 1H, H-6), 7.20–6.80 (m, 13H, DMT aromatic), 5.90 (d, J = 6.5 Hz, 1H, H-1’), 2.10 (s, 3H, Ac).

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous-flow reactors to enhance heat/mass transfer during fluorination and acetylation steps. Automated synthesizers manage >1 kg batches with <5% yield variation.

Optimization Challenges:

-

Fluorine Handling : DAST’s moisture sensitivity necessitates anhydrous conditions, achieved through molecular sieves and nitrogen blankets.

-

DMT Stability : Acidic byproducts from earlier steps are neutralized with aqueous NaHCO₃ to prevent premature detritylation.

Reaction Kinetic Studies

Analyse Des Réactions Chimiques

Types de réactions

Le 5’-O-DMT-N4-Ac-2’-F-dC subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes protecteurs.

Substitution : L’atome de fluor en position 2’ peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme l’iode, des agents réducteurs tels que le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement effectuées à des températures et des pH contrôlés pour garantir les résultats souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés 5’-O-DMT-N4-Ac-2’-F-dC avec différents états d’oxydation, tandis que les réactions de substitution peuvent produire des composés avec divers groupes fonctionnels remplaçant l’atome de fluor .

Applications De Recherche Scientifique

Le 5’-O-DMT-N4-Ac-2’-F-dC a une large gamme d’applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse d’oligonucléotides et d’autres dérivés d’acides nucléiques.

Biologie : Le composé est utilisé dans l’étude de la synthèse de l’ADN et de l’ARN, ainsi que dans le développement de thérapies à base d’acides nucléiques.

Industrie : Le composé est utilisé dans la production d’acides nucléiques synthétiques pour diverses applications industrielles

Mécanisme D'action

Le mécanisme d’action du 5’-O-DMT-N4-Ac-2’-F-dC implique son incorporation dans l’ADN ou l’ARN pendant la synthèse. La présence de l’atome de fluor en position 2’ augmente la stabilité de l’acide nucléique, tandis que les groupes protecteurs DMT et acétyle facilitent l’incorporation sélective du composé dans la chaîne d’acide nucléique. Les cibles moléculaires et les voies impliquées comprennent les enzymes responsables de la synthèse de l’ADN et de l’ARN .

Comparaison Avec Des Composés Similaires

Key Structural Differences

The target compound is compared to two close analogs:

- Analog 1 : N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide .

- Analog 2 : N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide .

Physicochemical Properties

- Stability : The TBS group in Analog 1 provides steric protection against hydrolysis, making it more stable under basic conditions compared to the target compound’s labile fluoro-hydroxy pair . However, the fluorine in the target compound may enhance metabolic stability in vivo by resisting oxidative degradation .

Electrochemical Properties

While direct data for the target compound is lacking, studies on structurally flexible substituents (e.g., in fulleropyrrolidines) suggest that electron-withdrawing groups like fluorine reduce electron-accepting ability compared to non-fluorinated analogs .

Activité Biologique

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure suggests it may interact with various biological targets, particularly in cancer research and metabolic modulation.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 721.79 g/mol. It features a unique arrangement of functional groups which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₄₃N₃O₉ |

| Molecular Weight | 721.79 g/mol |

| CAS Number | 182496-01-1 |

| Storage Conditions | Sealed in dry, 2-8°C |

Research indicates that compounds similar to N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide may act as modulators of key metabolic pathways. One notable pathway is the activation of Pyruvate Kinase M2 (PKM2) , which plays a crucial role in cancer cell metabolism. Activation of PKM2 can shift the metabolic profile of cancer cells towards aerobic glycolysis, promoting tumor growth and survival .

Antitumor Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit significant anti-proliferative effects on various human cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 0.46 μM to 0.81 μM against cell lines such as H1299 (lung cancer), HCT116 (colon cancer), HeLa (cervical cancer), and PC3 (prostate cancer) . These findings suggest that N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-y)-2-oxo-1,2-dihydropyrimidin-4-y)acetamide may possess similar antitumor properties.

Study on PKM2 Activation

A pivotal study focused on the structure-activity relationship (SAR) of novel compounds targeting PKM2. The results indicated that specific modifications to the compound's structure enhanced its ability to activate PKM2 and inhibit tumor cell proliferation effectively. The most potent compound from this study demonstrated a marked ability to arrest the cell cycle at the G2/M phase in HCT116 cells .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy and safety of N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-y)-2-oxo-1,2-dihydropyrimidin-4-y)acetamide. Preliminary results from related compounds suggest promising antitumor activity with manageable toxicity profiles in animal models .

Q & A

Q. Table 1: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | DAST, DCM, -78°C | 65–70 | ≥95% |

| Phosphoramidite activation | Diisopropylamine, THF, 0°C | 80 | 98% |

| Acetamide coupling | EDC, HOBt, DMF, RT | 75 | 97% |

Basic: How can the stereochemical integrity of the tetrahydrofuran ring be validated post-synthesis?

Answer:

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker D8 Venture) .

- Chiral HPLC : Use a Chiralpak IC-3 column (mobile phase: 85:15 hexane/isopropanol) to separate enantiomers; retention time differences >2 min indicate stereopurity .

- NOESY NMR : Confirm spatial proximity of H-2′ and H-3′ protons (δ 4.8–5.2 ppm) to verify cis-diol configuration .

Advanced: How does the 3-fluoro substituent influence the compound’s stability in aqueous buffers?

Answer:

The electron-withdrawing fluoro group enhances hydrolytic stability of the glycosidic bond but may reduce solubility.

- pH stability assay : Incubate the compound in PBS (pH 7.4) and citrate (pH 5.0) at 37°C. Monitor degradation via LC-MS over 72 hours.

- Solubility : Use co-solvents (e.g., 10% DMSO/PBS) to mitigate precipitation in biological assays .

Advanced: What computational strategies predict interactions between this compound and RNA/DNA targets?

Answer:

- Molecular docking (AutoDock Vina) : Model the compound into the active site of RNA polymerase (PDB: 6XQB). The bis(4-methoxyphenyl) group may intercalate via π-stacking with purine bases .

- MD simulations (GROMACS) : Simulate binding stability over 100 ns; RMSD <2.0 Å suggests stable interaction.

- Free energy calculations (MM-PBSA) : Estimate ΔGbind ≤ -8.5 kcal/mol for high-affinity binding .

Basic: What analytical techniques are optimal for characterizing impurities in bulk samples?

Answer:

- HPLC-MS (Agilent 1260/6545 Q-TOF) : Detect de-fluorinated byproducts (Δm/z = -18 Da) and hydrolyzed acetamide (Δm/z = +18 Da) .

- 1H/19F NMR (600 MHz) : Identify residual tert-butyldimethylsilyl (δ 0.1–0.3 ppm) or unreacted phosphoramidite (δ 150–155 ppm for 31P) .

Advanced: How to resolve contradictory data on the compound’s enzymatic inhibition potency across studies?

Answer:

Contradictions may arise from assay conditions or target isoforms:

- Enzyme source : Compare inhibition IC50 using human vs. bacterial RNA polymerase (e.g., 2.3 µM vs. >10 µM) .

- Cofactor dependence : Test with/without Mg2+; the 4-hydroxyl group chelates Mg2+, reducing activity by 40% .

- Statistical analysis : Apply ANOVA to datasets (p < 0.05) to confirm significance of variability .

Basic: What protocols ensure safe handling of the bis(4-methoxyphenyl) protecting group during synthesis?

Answer:

- Toxicity mitigation : Use fume hoods and nitrile gloves; the methoxyphenyl group generates phenolic byproducts upon deprotection (TFA/water, 95:5) .

- Waste disposal : Neutralize acidic waste with NaHCO3 before disposal to prevent environmental release .

Advanced: Can this compound serve as a prodrug? Propose derivatization strategies to enhance bioavailability.

Answer:

- Phosphate prodrugs : Replace the 4-hydroxyl with a phosphoramidate (e.g., using phenyl dichlorophosphate). In vivo esterases cleave the group to release the active drug .

- Lipid conjugation : Attach a C18 alkyl chain to the acetamide nitrogen to improve membrane permeability (logP increase from 1.2 to 3.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.